Cas no 339278-56-7 (1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea)
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Chemical and Physical Properties
Names and Identifiers
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- N-(4-CHLOROPHENYL)-N'-(3,4-DICHLOROSTYRYL)UREA
- 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
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- Inchi: 1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+
- InChI Key: PKIXWCPYCURPTH-BQYQJAHWSA-N
- SMILES: ClC1=C(C=CC(/C=C/NC(NC2C=CC(=CC=2)Cl)=O)=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 370
- XLogP3: 4.8
- Topological Polar Surface Area: 41.1
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-1mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 1mg |
¥546 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-2mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 2mg |
¥536 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-5mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 5mg |
¥672 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-10mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 10mg |
¥809 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-20mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 20mg |
¥1183 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-25mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 25mg |
¥1293 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-50mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 50mg |
¥1401 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675173-100mg |
(E)-1-(4-chlorophenyl)-3-(3,4-dichlorostyryl)urea |
339278-56-7 | 98% | 100mg |
¥1764 | 2023-04-14 |
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
1-(4-Chlorophenyl)-3-[(E)-2-(3,4-Dichlorophenyl)ethenyl]urea: A Comprehensive Overview
1-(4-Chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea (CAS No. 339278-56-7) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its distinctive 4-chlorophenyl and (E)-2-(3,4-dichlorophenyl)ethenyl substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is composed of a urea core with two aromatic rings. The presence of the 4-chlorophenyl and (E)-2-(3,4-dichlorophenyl)ethenyl groups imparts specific chemical and physical properties to the molecule. These properties are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
Recent studies have explored the pharmacological properties of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
The bioavailability and pharmacokinetics of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea have also been studied extensively. Research has shown that it has favorable oral bioavailability and a reasonable half-life, which are important factors for its potential use in oral formulations. These properties enhance its suitability for chronic disease management.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea. Preliminary results from phase I trials have indicated that it is well-tolerated by patients with minimal side effects. Further clinical trials are planned to assess its therapeutic potential in larger patient populations.
The synthesis of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea involves several steps, including the preparation of the key intermediates and their subsequent coupling to form the final product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for its production, making it more accessible for large-scale pharmaceutical development.
In conclusion, 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea (CAS No. 339278-56-7) is a compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for the development of new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in drug discovery.
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